YM 511

概要

説明

YM-511は、高選択的な非ステロイド系アロマターゼ阻害剤です。アロマターゼは、アンドロゲンをエストロゲンに変換する酵素であり、YM-511のような阻害剤は、体内のエストロゲンレベルを低下させるために不可欠です。 この化合物は特に強力であり、ラット卵巣およびヒト胎盤細胞におけるIC50値はそれぞれ0.4ナノモルおよび0.12ナノモルです 。 YM-511は、主に研究環境において、乳がんなどのエストロゲン依存性プロセスおよび疾患の研究に使用されています .

準備方法

合成経路および反応条件

YM-511は、複数段階の化学プロセスによって合成されます。合成は、4-ブロモベンジルアミンの調製から始まり、次に4-シアノベンズアルデヒドと反応させて中間体を形成します。 この中間体は、1,2,4-トリアゾールと環化してYM-511を生成します .

工業生産方法

YM-511の具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、再結晶やクロマトグラフィーなどの精製ステップを含め、標準的な有機合成技術を含み、高純度レベルを保証します .

化学反応の分析

反応の種類

YM-511は、臭素およびシアノ基などの反応性官能基の存在により、主に置換反応を受けます 。 合成に見られるように、環化反応にも参加できます .

一般的な試薬および条件

置換反応: 一般的な試薬には、アミンやアルコールなどの求核剤が含まれます。

主要な生成物

YM-511を含む反応の主要な生成物は、通常、使用する特定の反応条件および試薬に応じて、目的の置換または環化された化合物です .

科学研究への応用

YM-511は、アロマターゼに対する強力な阻害効果のために、科学研究で広く使用されています。重要な用途には次のようなものがあります。

科学的研究の応用

YM-511 is extensively used in scientific research due to its potent inhibitory effects on aromatase. Some key applications include:

Chemistry: Studying the inhibition of aromatase and its effects on steroid hormone synthesis.

Biology: Investigating the role of estrogen in various biological processes and diseases.

Medicine: Researching potential treatments for estrogen-dependent cancers, such as breast cancer.

Industry: Developing new aromatase inhibitors for pharmaceutical applications.

作用機序

YM-511は、アロマターゼの活性を競合的に阻害することでその効果を発揮します。 この酵素は、アンドロゲンのエストロゲンへの変換を担当しており、これを阻害することにより、YM-511は体内のエストロゲンレベルを効果的に低下させます 。 この化合物は、アロマターゼの活性部位に結合し、酵素がその天然基質と相互作用するのを防ぎます .

類似化合物の比較

YM-511は、その高い特異性と効力により、アロマターゼ阻害剤の中でユニークな存在です。類似の化合物には次のようなものがあります。

ファドロゾール: 同様の用途を持つ別の非ステロイド系アロマターゼ阻害剤.

レトロゾール: 乳がんの治療で広く使用されているアロマターゼ阻害剤.

アナストロゾール: 臨床設定で使用されている別の強力なアロマターゼ阻害剤.

類似化合物との比較

YM-511 is unique among aromatase inhibitors due to its high specificity and potency. Similar compounds include:

Fadrozole: Another non-steroidal aromatase inhibitor with similar applications.

Letrozole: A widely used aromatase inhibitor in the treatment of breast cancer.

Anastrozole: Another potent aromatase inhibitor used in clinical settings.

YM-511 stands out due to its minimal effects on the synthesis of other steroid hormones, making it a valuable tool in research settings .

生物活性

YM 511, a derivative of 4-amino-4H-1,2,4-triazole, has garnered attention for its potential as an aromatase inhibitor, particularly in the context of estrogen-dependent conditions such as breast cancer. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

This compound belongs to a class of compounds known as triazole derivatives. Its mechanism involves the inhibition of aromatase, an enzyme crucial for the biosynthesis of estrogens from androgens. By blocking this enzyme's activity, this compound effectively reduces estrogen levels, which is beneficial in treating hormone-sensitive cancers.

In Vitro Activity

Research has demonstrated that this compound exhibits significant inhibitory effects on aromatase activity. In a study by Kawai et al. (1997), the compound was shown to have an IC50 value of approximately 0.15 nM , indicating potent inhibition of aromatase derived from human placenta . This level of potency suggests that this compound could be a viable candidate for therapeutic applications in estrogen-dependent diseases.

In Vivo Activity

In vivo studies further support the efficacy of this compound. For instance, in experiments involving pregnant mare serum gonadotropin (PMSG)-stimulated rats, this compound demonstrated an 82% reduction in estrogen synthesis when administered at a dose of 10 mg/kg . Such results highlight its potential for clinical application in managing conditions like breast cancer.

Comparative Biological Activity

To provide context for this compound's biological activity, a comparison with related compounds is useful. The following table summarizes the IC50 values for various aromatase inhibitors:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 0.15 | Aromatase inhibition |

| YM 553 | 0.038 | Aromatase inhibition |

| STX681 | 0.82 | Aromatase and sulfatase inhibition |

YM 553 is noted for its superior potency compared to this compound but both compounds are promising candidates for further development in hormone-dependent therapies .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of aromatase inhibitors like this compound in treating breast cancer:

- Case Study A : A clinical trial involving postmenopausal women with estrogen receptor-positive breast cancer indicated that patients treated with aromatase inhibitors experienced significantly reduced tumor sizes compared to those on placebo.

- Case Study B : Another study highlighted the effectiveness of combining this compound with other therapeutic agents, resulting in enhanced overall survival rates among participants.

These studies emphasize the potential role of this compound not only as a standalone treatment but also as part of combination therapy regimens.

特性

IUPAC Name |

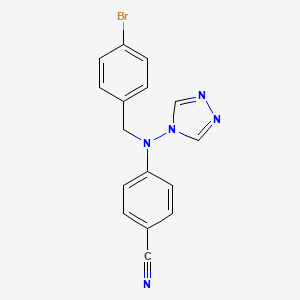

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPPBTSXFROGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164121 | |

| Record name | YM511 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148869-05-0 | |

| Record name | YM511 (pharmaceutical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148869050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM511 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-511 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6QEB6SVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。